molecular formula C16H14Cl2N2OS B3673201 N-[(2,4-dichlorophenyl)carbamothioyl]-3,4-dimethylbenzamide CAS No. 6384-63-0

N-[(2,4-dichlorophenyl)carbamothioyl]-3,4-dimethylbenzamide

Cat. No.: B3673201
CAS No.: 6384-63-0
M. Wt: 353.3 g/mol
InChI Key: BVHCMQCVHPYIQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2,4-dichlorophenyl)carbamothioyl]-3,4-dimethylbenzamide is a chemical compound with the molecular formula C16H14Cl2N2OS. It is known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dichlorophenyl group and a carbamothioyl group attached to a dimethylbenzamide core .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,4-dichlorophenyl)carbamothioyl]-3,4-dimethylbenzamide typically involves the reaction of 2,4-dichloroaniline with thiophosgene to form the corresponding isothiocyanate. This intermediate is then reacted with 3,4-dimethylbenzoyl chloride to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or chloroform, and the reactions are typically carried out at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[(2,4-dichlorophenyl)carbamothioyl]-3,4-dimethylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(2,4-dichlorophenyl)carbamothioyl]-3,4-dimethylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2,4-dichlorophenyl)carbamothioyl]-3,4-dimethylbenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2,4-dichlorophenyl)carbamothioyl]-3,4-dimethylbenzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its dichlorophenyl group enhances its reactivity, while the carbamothioyl group contributes to its biological activity. This combination makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

N-[(2,4-dichlorophenyl)carbamothioyl]-3,4-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N2OS/c1-9-3-4-11(7-10(9)2)15(21)20-16(22)19-14-6-5-12(17)8-13(14)18/h3-8H,1-2H3,(H2,19,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVHCMQCVHPYIQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60361765
Record name STK095645
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60361765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6384-63-0
Record name STK095645
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60361765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-[(2,4-dichlorophenyl)carbamothioyl]-3,4-dimethylbenzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-[(2,4-dichlorophenyl)carbamothioyl]-3,4-dimethylbenzamide
Reactant of Route 3
Reactant of Route 3
N-[(2,4-dichlorophenyl)carbamothioyl]-3,4-dimethylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.